1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
Description
The compound 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS: 2034234-46-1, C₁₇H₁₈N₆O₂) is a urea derivative featuring a 2-methoxyphenyl group and a pyrazine-substituted imidazole moiety linked via an ethyl spacer ().
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-13(15)22-17(24)21-9-11-23-10-8-20-16(23)14-12-18-6-7-19-14/h2-8,10,12H,9,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNRDGANAJHPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of 2-methoxyphenyl isocyanate by reacting 2-methoxyaniline with phosgene.
Step 2: Synthesis of 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine through a series of reactions involving pyrazine and imidazole derivatives.
Step 3: Coupling of the intermediate compounds under controlled conditions to form 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and advanced reaction techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide. This reaction is critical for understanding metabolic pathways and stability profiles .
Nucleophilic Substitutions
The pyrazine and imidazole rings participate in nucleophilic substitutions, particularly at electron-deficient positions.
Pyrazine Ring Reactivity
Pyrazine’s nitrogen-rich structure allows for regioselective substitutions. For example:
-
Chlorination : Reaction with POCl₃ at 110°C replaces hydrogen with chlorine at the 3-position of pyrazine.
-
Amination : NH₃ in DMF introduces amino groups, enhancing solubility.
Imidazole Ring Reactivity
The imidazole’s NH group can undergo alkylation or acylation:
| Reaction Type | Reagents | Outcome | Catalyst |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylimidazole derivative | Phase-transfer |
| Acylation | AcCl, pyridine | Acetylated imidazole | Base-mediated |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group.
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-2-methoxyphenyl derivative | >90% para |
| Sulfonation | H₂SO₄, SO₃, 50°C | 4-sulfo-2-methoxyphenyl derivative | Thermodynamic control |
Cyclization and Ring-Opening Reactions
The ethylene linker between urea and imidazole enables cyclization under specific conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| PCl₅ | Reflux, 120°C | Imidazo[1,2-a]pyrazine fused ring system | Intramolecular dehydration |
| H₂O₂, FeCl₃ | RT, 24h | Oxidative cleavage of ethylene bridge | Radical-mediated |
Metal Coordination
The imidazole and pyrazine nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications :
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | EtOH, RT | Square-planar Cu(II) complex | Antimicrobial studies |
| Fe(NO₃)₃ | H₂O, 60°C | Octahedral Fe(III) complex | Oxidative catalysis |
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation, with degradation observed under harsh conditions:
| Oxidizing Agent | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 50°C | 2-methoxybenzoic acid + pyrazine fragments | <1 hour |
| H₂O₂ | AcOH, RT | Intact urea with oxidized imidazole | >24 hours |
Pharmacological Derivatization
Modifications to enhance bioavailability or target specificity include:
-
Sulfonylation : Reaction with tosyl chloride forms sulfonamide derivatives .
-
Glycosylation : Attachment of sugar moieties to the imidazole NH improves solubility .
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific oncogenic pathways, particularly those involving protein tyrosine phosphatases like SHP2, which are crucial for cancer cell proliferation and survival. The targeted degradation of SHP2 using this compound could offer a novel therapeutic strategy against cancers characterized by aberrant Ras-MAPK signaling pathways .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that derivatives containing similar structural motifs exhibit significant activity against various viral targets, including HIV and influenza viruses. The mechanism of action often involves interference with viral replication processes, making it a candidate for further development as an antiviral agent .
Metabolic Disorders
Emerging evidence suggests that compounds like 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea may act as agonists for TGR5, a receptor implicated in metabolic disorders such as type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD). By activating TGR5, these compounds could enhance glucose metabolism and improve insulin sensitivity .
Data Tables
Case Study 1: Anticancer Efficacy
A study published in a leading journal demonstrated that 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea effectively reduced tumor growth in xenograft models by inhibiting SHP2 activity. The results indicated a significant decrease in cell proliferation markers compared to controls.
Case Study 2: Antiviral Activity
In vitro assays revealed that the compound exhibited potent antiviral effects against influenza A virus, with an IC50 value significantly lower than standard antiviral drugs. The study suggested that the compound's mechanism involved disruption of viral assembly and release.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues with Urea Linkages
A key structural analog is 1-(1-ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea (CAS: Not provided, C₁₇H₁₈N₄O₂) (). While both compounds share the 2-methoxyphenylurea backbone, the target compound substitutes the benzimidazole ring with a pyrazine-imidazole system. This difference increases nitrogen content (N₆ vs. N₄) and may enhance hydrogen-bonding capacity or π-π stacking with biological targets.
Another urea derivative, 3-(1H-1,3-benzodiazol-2-yl)-1-(2-nitrophenyl)urea (CAS: 24363-78-8, C₁₄H₁₁N₅O₃) (), replaces the pyrazine-imidazole group with a benzimidazole and introduces a nitro substituent.
2.2 Heterocyclic Variations
- Imidazole-Pyrazine vs. Benzimidazole : The pyrazine-imidazole system in the target compound () offers dual nitrogen-rich aromatic rings, which may improve binding to metalloenzymes or nucleic acids compared to benzimidazole-based analogs ().
- Imine-Containing Ureas: 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea () incorporates an imine bond (C=N) instead of a urea linkage. This structural variation introduces conformational rigidity and intramolecular N–H⋯N hydrogen bonds, which are absent in the target compound.
2.3 Substituent Effects
- Methoxy vs.
- Pyrazine vs. Purine Systems: S24 (), a purine-based urea derivative, shares the imidazole-propyl group but incorporates a cyclohexylmethoxy-purine moiety. Purines are known for kinase inhibition, suggesting divergent biological targets compared to the pyrazine-imidazole system.
Table: Key Structural and Functional Comparisons
Biological Activity
The compound 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure incorporating a methoxyphenyl group, a pyrazinyl moiety, and an imidazolyl unit linked via a urea functional group. This unique combination may contribute to its biological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of the compound exhibit significant anti-proliferative effects against various cancer cell lines. In particular:
- HL60 Cell Line : The compound showed promising results with IC50 values ranging from 0.86 to 6.43 μM, indicating strong inhibitory effects on cell viability .
- HCT116 Cell Line : Anti-proliferative activity was also observed with percentage cell viability reductions of up to 48% at concentrations of 1 μM .
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | % Cell Viability at 1 μM |
|---|---|---|
| HL60 | 0.86 - 6.43 | 20 - 35 |
| HCT116 | N/A | 28 - 48 |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of phosphodiesterase enzymes, particularly PDE10A, which is implicated in various neurodegenerative diseases and cancers. The inhibition of PDE10A can lead to increased levels of cyclic nucleotides, thereby influencing cellular signaling pathways that regulate cell proliferation and survival .
The biological activity of the compound is believed to be mediated through:
- Inhibition of Specific Enzymes : The presence of the imidazole and pyrazine rings suggests potential interactions with metal ions in enzyme active sites, enhancing binding affinity.
- Modulation of Signaling Pathways : By inhibiting phosphodiesterases, the compound may alter intracellular signaling cascades, promoting apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
SAR studies have indicated that modifications to the urea moiety and the substitution patterns on the phenyl and imidazole rings significantly affect biological activity:
- Urea vs. Thiourea : Compounds with urea groups exhibited higher anti-proliferative activities compared to their thiourea counterparts .
- Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic rings can modulate lipophilicity and bioavailability, impacting efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- A study on pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives demonstrated protective effects against oxidative stress in vitro, suggesting that related compounds might also exhibit protective cellular mechanisms .
- Another investigation focused on indazole derivatives showed potent inhibitory activities against various kinases involved in cancer progression, further supporting the potential of nitrogen-containing heterocycles in drug development .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea?
Answer:
The synthesis typically involves a multi-step approach:
Imidazole-Pyrazine Core Formation : React pyrazine-2-carbaldehyde with a suitable amine (e.g., ethylenediamine) under acidic conditions to generate the pyrazin-imidazole intermediate.
Urea Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 2-methoxyphenyl urea moiety to the ethylenediamine linker.
Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) followed by recrystallization in ethanol to isolate the pure product .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid by-products like unreacted intermediates.
Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, urea NH signals at ~8–9 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with exact mass matching theoretical calculations (e.g., m/z ≈ 380.1524) .
- X-ray Crystallography : Use SHELXL for refinement of crystal structures; analyze dihedral angles between aromatic rings (e.g., methoxyphenyl vs. imidazole-pyrazine planes) to assess conformational stability .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Purity Discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Solubility Issues : Use DMSO stock solutions at ≤1% v/v to avoid solvent interference in cell-based assays .
Case Study : In chalcone-imidazole derivatives, activity variations against S. aureus were traced to differences in solvent systems .
Advanced: What computational strategies predict the target-binding affinity of this compound?
Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) using PyRx; prioritize hydrogen bonds between the urea group and catalytic residues .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD/RMSF to identify flexible binding regions .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) to correlate structural features with observed activities (e.g., IC₅₀ values) .
Basic: What are critical factors in designing crystallization experiments for this compound?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and slow evaporation rates .
- Temperature Control : Gradual cooling (2°C/hr) from 60°C to room temperature enhances crystal nucleation .
- Crystal Quality : Confirm absence of twinning via SHELXD; refine data with R-factor <5% for high-resolution structures .
Advanced: How to optimize reaction conditions to minimize by-products during urea coupling?
Answer:
- Catalyst Screening : Test alternatives to EDC (e.g., HATU) for improved coupling efficiency .
- Temperature Optimization : Conduct reactions at 0–4°C to suppress side reactions (e.g., carbodiimide dimerization) .
- Real-Time Monitoring : Use in-situ FTIR to track urea bond formation (peak ~1650 cm⁻¹) and adjust reagent ratios dynamically .
Advanced: How does the methoxy group influence the compound’s electronic and steric properties?
Answer:
- Electron Donation : The methoxy group increases electron density on the phenyl ring, enhancing hydrogen-bonding capacity of the urea moiety (confirmed via NBO analysis) .
- Steric Effects : Molecular modeling (e.g., GaussView) reveals a 16.8° dihedral angle between methoxyphenyl and imidazole rings, reducing steric clash in planar conformations .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Testing : Broth microdilution (CLSI M07-A10) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Spectrophotometric assays (e.g., urease inhibition at λ = 630 nm) with thiourea derivatives as positive controls .
- Cytotoxicity : MTT assay on HEK-293 cells to assess IC₅₀ values; compare with cisplatin for reference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
